N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[4-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-18(23)20-13-4-7-15(8-5-13)28(25,26)21-14-6-9-17-16(12-14)19(24)22(2)10-11-27-17/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFQVZCGQSJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Dieckmann Condensation
The benzo[f]oxazepin core is synthesized through a Dieckmann condensation, as demonstrated in the preparation of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. For the target compound, the reaction employs methyl 2-amido-5-substituted benzoate and ethyl 4-bromobutyrate:
- Step 1 : Methyl 2-amino-5-chlorobenzoate reacts with ethyl 4-bromobutyrate in acetonitrile at −20°C to 20°C in the presence of sodium tert-butoxide to form a secondary amine intermediate.
- Step 2 : Heating to 80–150°C induces intramolecular cyclization, yielding the benzoxazepin ring.
Optimization :
Introduction of the 7-Amino Group
The 7-position amine is introduced via nitration followed by reduction, though direct amination strategies remain less explored. For analogs, catalytic hydrogenation (H₂, Pd/C) of a nitro precursor achieves >90% yield.
Sulfamoylation of the Benzoxazepin Amine
Chlorosulfonation and Amine Coupling
The 7-amine undergoes sulfamoylation using 4-(chlorosulfonyl)phenylpropionamide. This step parallels methods for N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxobenzoxazepin-7-yl)sulfamoyl)phenyl)propionamide:
- Step 1 : 4-(Chlorosulfonyl)phenylpropionamide is prepared by treating 4-aminophenylpropionamide with chlorosulfonic acid at 0°C.
- Step 2 : The benzoxazepin-7-amine reacts with the sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the sulfonamide linkage.
Conditions :
Propionamide Formation
Acylation of the Aniline Derivative
The final propionamide group is introduced via reaction with propionyl chloride:
- Step 1 : 4-Aminophenylsulfonic acid is acylated with propionyl chloride in anhydrous THF, using DMAP as a catalyst.
- Step 2 : The intermediate is purified via recrystallization (ethanol/water).
Integrated Synthetic Pathway
The consolidated route proceeds as follows:
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.32 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 4.28 (t, J = 6.0 Hz, 2H, OCH₂), 3.02 (q, J = 7.6 Hz, 2H, CH₂CO), 2.41 (s, 3H, NCH₃), 1.11 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calcd for C₂₁H₂₂N₃O₅S [M+H]⁺: 428.1284; found: 428.1289.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Uniqueness
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is unique due to the presence of both the benzo[f][1,4]oxazepine core and the sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[f][1,4]oxazepine core with a sulfamoyl group and a propionamide moiety. The molecular formula is , with a molecular weight of approximately 374.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often interact with enzymes and receptors involved in critical biological processes. For instance, the sulfamoyl group may enhance binding affinity to target proteins involved in inflammatory or infectious pathways.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties. For example, pyrazole derivatives have been reported to exhibit potent antifungal activity against various pathogens .
- Antitumor Effects : Research on related oxazepine derivatives indicates potential antitumor activity. Compounds with similar scaffolds have demonstrated inhibitory effects on cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the antifungal efficacy of various oxazepine derivatives against Candida albicans. Results indicated that certain derivatives exhibited an EC50 value significantly lower than standard antifungal agents .
- Antitumor Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that oxazepine derivatives could enhance cytotoxicity when used in combination with conventional chemotherapeutics like doxorubicin. This synergistic effect suggests potential for clinical application in resistant cancer types .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol or DMSO), and pH to minimize side products. For example, allyl or ethyl substituents on the benzoxazepine ring may require inert atmospheres to prevent oxidation . Statistical methods like Design of Experiments (DoE) can reduce trial-and-error approaches by systematically varying parameters (e.g., reaction time, catalyst loading) to maximize yield .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the benzoxazepine core and sulfamoyl-phenyl-propanamide substituents . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screens should include antimicrobial (e.g., MIC against E. coli or S. aureus) and anticancer assays (e.g., IC₅₀ in MTT assays against HeLa or MCF-7 cell lines). Dose-response studies and cytotoxicity profiling in healthy cell lines (e.g., HEK-293) are necessary to establish selectivity .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
Solubility in polar solvents (e.g., DMSO for stock solutions) and aqueous buffers (with surfactants like Tween-80) must be quantified via UV-Vis spectroscopy. Nanoformulation (e.g., liposomal encapsulation) or pro-drug strategies can improve bioavailability if poor solubility is observed .
Q. What are common impurities observed during synthesis, and how are they mitigated?
Side products include incomplete sulfonamide coupling or oxidation of the oxazepine ring. Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities, while recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH) refines purity .
Advanced Research Questions
Q. How can computational modeling guide reaction optimization and mechanistic studies?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular dynamics simulations predict reaction pathways and energy barriers. Tools like Gaussian or ORCA can model intermediates, such as the stability of the oxazepine ring under acidic conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
Meta-analysis of dose-dependent effects, assay standardization (e.g., ATP-based viability vs. apoptosis markers), and orthogonal validation (e.g., Western blotting for target inhibition) clarify discrepancies. Batch-to-batch compound variability should also be ruled out via LC-MS .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Systematic substitution of the benzoxazepine ring (e.g., methyl vs. ethyl groups) and sulfamoyl linker modifications (e.g., fluorinated analogs) can be tested. Free-energy perturbation (FEP) calculations correlate structural changes with binding affinity to targets like kinases or GPCRs .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ, kₑ) to purified proteins, while cryo-EM or X-ray crystallography provides atomic-resolution structures of target-ligand complexes. Isotopic labeling (e.g., ¹⁵N/¹³C) enhances NMR-based binding studies .
Q. How are reaction mechanisms validated for key synthetic steps?
Kinetic isotope effects (KIE) and trapping experiments identify rate-determining steps. For example, deuterium labeling at the oxazepine carbonyl can test for keto-enol tautomerization during ring closure. In situ IR spectroscopy monitors intermediate formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
